4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Description
4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring and a 2-isopropylphenoxy substituent at the 4-position. This compound combines electron-withdrawing (-CF₃) and bulky (isopropylphenoxy) groups, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-15(12)21-11-7-8-14(20)13(9-11)16(17,18)19/h3-10H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQAWPUGLAMNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 2-isopropylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a trifluoromethyl group using a suitable reagent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Trifluoromethyl-Substituted Anilines
| Compound Name | Substituent Positions | Key Functional Groups |
|---|---|---|
| 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline | 2-CF₃, 4-(2-isopropylphenoxy) | -CF₃, phenoxy, isopropyl |
| 2-(Trifluoromethyl)aniline (ortho-substituted) | 2-CF₃ | -CF₃, -NH₂ |
| 4-(Trifluoromethyl)aniline (para-substituted) | 4-CF₃ | -CF₃, -NH₂ |
| N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | 2,6-dinitro, 4-CF₃, 4-nitrophenyl | -CF₃, nitro, aryl urea |
- Substituent Position : The ortho-substituted trifluoromethyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, ortho-substituted anilines exhibit lower pKa values (e.g., 2-(trifluoromethyl)aniline: predicted pKa 1.10) compared to para-substituted analogs (e.g., 4-(trifluoromethyl)aniline: pKa 2.75) due to proximity effects on amine protonation .
- Phenoxy Group: The 2-isopropylphenoxy substituent enhances steric bulk and may influence π-π stacking interactions in biological targets, a feature absent in simpler trifluoromethylanilines .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted based on fluorine content and substituent hydrophobicity .
- Acidity : Ortho-substituted trifluoromethylanilines are more acidic than para-substituted analogs due to inductive effects and steric strain .
Biological Activity
4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, presenting relevant case studies, research findings, and data tables.
- Molecular Formula : C16H16F3NO
- Molecular Weight : 295.30 g/mol
- CAS Number : Not specified in the sources.
The biological activity of 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its binding affinity to target proteins. This compound has been studied for its potential as an inhibitor in various biochemical pathways.
Biological Activity Overview
-
Inhibition of Enzymatic Activity :
- The compound has shown promising results in inhibiting specific enzymes related to fatty acid biosynthesis, which is crucial for the survival of certain pathogens.
- In one study, derivatives of similar compounds were evaluated for their inhibitory activity against Plasmodium falciparum, with IC50 values indicating effective inhibition at low concentrations .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Neuroprotective Effects :
Case Studies
-
Study on Antimalarial Activity :
A study identified structurally novel FAS inhibitors that demonstrated significant activity against blood-stage Plasmodium parasites. The findings suggested that modifications in the chemical structure could enhance potency, with some derivatives achieving IC50 values as low as 1.7 µM . -
Neuropharmacological Assessment :
Another investigation focused on the neuroprotective effects of phenyl derivatives similar to 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline. These compounds were able to modulate potassium channels in cerebellar slices from SCA2 mice, indicating their potential utility in treating spinocerebellar ataxia .
Table 1: Structure-Activity Relationship (SAR) Data
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Trifluoromethyl | 1.7 | Antimalarial |
| Compound B | Isopropyl | 3.0 | Neuroprotective |
| Compound C | Fluorine | 7.9 | Enzyme Inhibition |
Table 2: Comparative Analysis of Biological Activities
| Activity Type | Compounds Tested | Effective Concentration (IC50) |
|---|---|---|
| Antimicrobial | 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline | Varies by strain |
| Enzyme Inhibition | FAS Inhibitors | 1.7 - 3.0 µM |
| Neuroprotection | Phenyl Derivatives | Varies by model |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
